3,4-Tetradecadienoic acid
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Overview
Description
3,4-Tetradecadienoic acid is a long-chain polyunsaturated fatty acid with the molecular formula C14H24O2. It contains two double bonds at positions 3 and 4, making it a dienoic acid.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Tetradecadienoic acid can be achieved through various methods, including the use of organometallic reagents and coupling reactions. One common approach involves the use of Suzuki-Miyaura coupling, which is a palladium-catalyzed cross-coupling reaction between an organoboron compound and a halide . The reaction conditions typically involve the use of a palladium catalyst, a base, and an appropriate solvent.
Industrial Production Methods
Industrial production of this compound may involve the use of biotechnological processes, such as microbial fermentation. Specific strains of microorganisms can be engineered to produce this compound through metabolic pathways that involve the desaturation and elongation of fatty acids .
Chemical Reactions Analysis
Types of Reactions
3,4-Tetradecadienoic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in an ether solvent.
Substitution: Halogens in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alkanes or alcohols.
Substitution: Formation of halogenated compounds.
Scientific Research Applications
3,4-Tetradecadienoic acid has various applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its role in cellular signaling and membrane structure.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Used in the production of biodegradable polymers and surfactants
Mechanism of Action
The mechanism of action of 3,4-Tetradecadienoic acid involves its interaction with specific molecular targets and pathways. It can modulate the activity of enzymes involved in fatty acid metabolism and influence cellular signaling pathways. The compound’s effects are mediated through its ability to interact with membrane receptors and intracellular proteins .
Comparison with Similar Compounds
Similar Compounds
(3E,5Z)-Tetradecadienoic acid: Another long-chain polyunsaturated fatty acid with double bonds at positions 3 and 5.
5,8-Tetradecadienoic acid: A similar compound with double bonds at positions 5 and 8.
Uniqueness
3,4-Tetradecadienoic acid is unique due to the specific positions of its double bonds, which confer distinct chemical and biological properties. This structural uniqueness allows it to participate in specific reactions and interact with particular molecular targets, differentiating it from other similar compounds .
Properties
CAS No. |
112146-20-0 |
---|---|
Molecular Formula |
C14H24O2 |
Molecular Weight |
224.34 g/mol |
InChI |
InChI=1S/C14H24O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14(15)16/h10,12H,2-9,13H2,1H3,(H,15,16) |
InChI Key |
PPGZINTUQYPGJL-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCCC=C=CCC(=O)O |
Origin of Product |
United States |
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